2-(二甲氨基)-4,5,6-三甲基吡啶-3-甲酰胺

描述

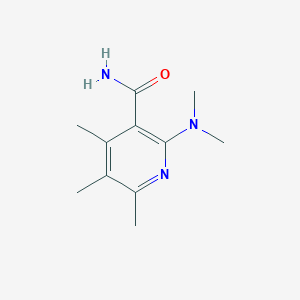

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物递送系统

该化合物在结构上与聚(2-(二甲氨基)乙基甲基丙烯酸酯)(PDMAEMA)相似,这表明它有可能用于药物递送系统。 PDMAEMA 以形成聚合物体而闻名,聚合物体是一种坚固的囊泡,可以携带药物并在响应特定刺激(例如 pH 值或温度)时释放药物 。这种应用对于靶向癌症治疗尤其重要,因为药物需要在肿瘤细胞的酸性环境中释放。

基因治疗

在基因治疗中,能够安全有效地将遗传物质递送至细胞的载体至关重要。该化合物形成具有 pH 值和温度响应特性的聚合物的能力使其成为开发用于基因递送的非病毒载体的候选者。 这些载体可能能够提高基因转染效率,同时最大程度地减少毒性 。

纳米反应器

该化合物的衍生物可用于创建纳米反应器。这些是微小的、受控的环境,其中化学反应可以更有效地进行。 由该化合物形成的聚合物的 pH 值和温度敏感性可用于控制纳米反应器内的反应条件,从而有可能更有效地合成复杂分子 。

光稳定性增强

在农业中,农药在阳光下的稳定性是一个重要问题。该化合物的衍生物已用于创建用于控制农药释放的微胶囊,这也增强了光稳定性。 这种应用可能会带来更可持续的植物保护方法,并减少对环境的不利影响 。

急性毒性降低

该化合物形成微胶囊的能力可用于降低物质的急性毒性。 例如,已证明将农药封装起来可以降低其对水生生物(如斑马鱼)的毒性,这对于最大程度地减少农药对生态的影响至关重要 。

生物相容性材料

该化合物的结构特征允许合成生物相容性材料。这些材料可用于与生物系统相互作用的医疗器械或植入物,而不会引起不良反应。 该化合物的衍生物可以进行修饰,以提高与人体组织和细胞的相容性 。

腐蚀抑制

类似的化合物用作腐蚀抑制剂。它们防止材料因环境因素而降解。 该化合物有可能被改性以用作工业应用中的腐蚀抑制剂,保护金属和合金免受腐蚀过程的侵蚀 。

涂料添加剂

该化合物的衍生物可以作为涂料添加剂。它们可以改善油漆和涂料的性能,例如耐用性和抗环境损伤性。 这种应用在需要持久耐用保护涂层的行业中至关重要 。

生物活性

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide, a derivative of trimethylpyridine, has garnered attention for its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties. This article reviews its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

The compound features a pyridine ring substituted with dimethylamino and carboxamide groups. The structural formula can be represented as follows:

Key properties include:

- Molecular Weight : 204.27 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Research has indicated that 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. The carboxamide group facilitates hydrogen bonding and ionic interactions, enhancing binding affinity to target sites within microbial cells. Additionally, the presence of dimethylamino groups may increase hydrophobic interactions, affecting the compound's overall bioactivity.

Case Study 1: Antifungal Activity

A recent investigation assessed the antifungal properties of the compound against clinical isolates of fungi. The results showed that it inhibited fungal growth effectively at concentrations comparable to standard antifungal agents.

- Findings : The compound demonstrated a higher potency than some conventional antifungal treatments.

- : Its unique structure may contribute to its effectiveness against resistant fungal strains.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific enzymes relevant to microbial metabolism. The compound was tested against several enzymes involved in bacterial cell wall synthesis.

- Results : It exhibited competitive inhibition against transpeptidases with an IC50 value indicating strong inhibitory potential.

- Implications : This suggests that the compound could be developed into a novel class of antibiotics targeting resistant bacterial strains.

Discussion

The biological activity of 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide is promising due to its antimicrobial and antifungal properties. Its mechanism of action appears to be multifaceted, involving enzyme inhibition and disruption of microbial cell integrity. Further research is warranted to explore its full therapeutic potential and safety profile.

属性

IUPAC Name |

2-(dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-6-7(2)9(10(12)15)11(14(4)5)13-8(6)3/h1-5H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXGQYWZYGCOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)N(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。